molecular formula C6H2ClN3O2 B1505167 6-Chloro-5-nitropicolinonitrile CAS No. 1232432-41-5

6-Chloro-5-nitropicolinonitrile

Cat. No.: B1505167
CAS No.: 1232432-41-5
M. Wt: 183.55 g/mol
InChI Key: IPBWCSJVTULIKY-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropicolinonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 5, and a nitrile group at position 2. The electron-withdrawing nitro and chlorine substituents are expected to influence its reactivity, making it a candidate for nucleophilic substitution or coupling reactions. Its molecular formula is inferred as C₆H₂ClN₃O₂, with a calculated molecular weight of 183.55 g/mol (based on substitution patterns of analogs) .

Properties

IUPAC Name

6-chloro-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBWCSJVTULIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704591
Record name 6-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-41-5
Record name 6-Chloro-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-nitropicolinonitrile involves the reaction of 5-nitropyridine-2-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-nitropicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropicolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Chloro vs. Amino Groups

  • This compound: The chlorine substituent at position 6 enhances electrophilicity, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions.
  • Applications: Chloro derivatives are preferred in pharmaceutical intermediates (e.g., kinase inhibitors), while amino analogs may serve as ligands or precursors for heterocyclic amines .

Nitro Positioning and Electronic Effects

  • 5-Nitro vs. 3-Nitro Isomers: The nitro group at position 5 (meta to nitrile in this compound) creates a strong electron-deficient ring system, enhancing reactivity toward nucleophiles. In contrast, 6-Chloro-3-nitropicolinonitrile (CAS 26820-34-8, similarity 0.78) has a nitro group ortho to the nitrile, which may sterically hinder reactions .

Methyl vs. Chloro Substituents

  • However, it lacks the leaving-group capability of chlorine, limiting its utility in substitution reactions .

Biological Activity

6-Chloro-5-nitropicolinonitrile (CAS No. 56057-19-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a nitropyridine derivative characterized by the presence of a chloro group and a nitro group on the pyridine ring. The molecular formula is C6H3ClN4O2C_6H_3ClN_4O_2 with a molecular weight of 188.57 g/mol. The presence of the nitro group is crucial for its biological activity, acting as a pharmacophore that influences the compound's interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the nitro group, which is known to participate in redox reactions within cells. This section summarizes key findings from various studies regarding its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of nitro compounds, including this compound. Nitro compounds are known to exhibit activity against various pathogens, including bacteria and fungi. For instance, nitro groups can induce oxidative stress in microbial cells, leading to cell death. Research indicates that compounds with similar structures have shown efficacy against Helicobacter pylori and Mycobacterium tuberculosis infections .

Antineoplastic Properties

The antineoplastic activity of nitro-substituted compounds has been explored extensively. Studies suggest that this compound may possess cytotoxic effects against cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. In vitro assays demonstrated that related nitropyridine derivatives inhibit cell proliferation in various cancer models .

Other Biological Activities

In addition to antimicrobial and antineoplastic effects, nitro compounds have been investigated for their potential as anti-inflammatory agents and vasodilators. The modulation of nitric oxide (NO) pathways by these compounds may contribute to their therapeutic effects in cardiovascular diseases .

Synthesis

The synthesis of this compound typically involves nitration and chlorination reactions on pyridine derivatives. Various synthetic routes have been established, allowing for the efficient production of this compound under controlled conditions.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of nitropyridine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing promising results for further development as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In a comparative study involving various cancer cell lines, this compound showed IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis through ROS generation and disruption of mitochondrial function .

Data Tables

Biological Activity Tested Strain/Cell Line IC50/MIC Values Reference
AntibacterialS. aureusMIC = 12 µg/mL
AntibacterialE. coliMIC = 15 µg/mL
CytotoxicityHeLa cellsIC50 = 20 µM
CytotoxicityMCF-7 cellsIC50 = 15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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